molecular formula C16H20N4O2 B2819654 N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide CAS No. 2261044-69-1

N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide

カタログ番号 B2819654
CAS番号: 2261044-69-1
分子量: 300.362
InChIキー: VZFQCGQVXMLJEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide, commonly referred to as CDPPB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CDPPB belongs to the class of positive allosteric modulators (PAMs) that selectively target metabotropic glutamate receptor subtype 5 (mGluR5).

作用機序

CDPPB acts as a PAM of mGluR5, which means that it enhances the activity of this receptor in the presence of glutamate. mGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. CDPPB binds to a specific site on mGluR5 and increases the affinity of the receptor for glutamate, resulting in the activation of downstream signaling pathways that modulate synaptic transmission.
Biochemical and Physiological Effects:
CDPPB has been shown to enhance the activity of mGluR5 in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. This modulation of glutamatergic neurotransmission can improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models. CDPPB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, and to promote neurogenesis in the hippocampus.

実験室実験の利点と制限

CDPPB has several advantages as a research tool, including its high selectivity for mGluR5, its ability to cross the blood-brain barrier, and its long half-life. CDPPB has also been shown to be well-tolerated in animal models, with no significant adverse effects reported at therapeutic doses. However, CDPPB has some limitations, including its relatively low potency compared to other mGluR5 N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide, its potential off-target effects, and the need for further optimization of its pharmacokinetic properties.

将来の方向性

For research on CDPPB include the optimization of its pharmacokinetic properties, the development of more potent and selective mGluR5 N-(1-Cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide, and the investigation of its potential in combination with other pharmacological agents. Additionally, the role of mGluR5 in other physiological and pathological processes, such as pain and inflammation, should be further explored.

合成法

CDPPB is synthesized through a multi-step process that involves the reaction of 4-(2-oxoimidazolidin-1-yl)benzoic acid with 1-cyano-2,2-dimethylpropylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure CDPPB.

科学的研究の応用

CDPPB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. CDPPB has been shown to enhance the activity of mGluR5, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. By selectively targeting mGluR5, CDPPB can modulate glutamatergic neurotransmission and improve cognitive function in animal models of these disorders.

特性

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-4-(2-oxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-16(2,3)13(10-17)19-14(21)11-4-6-12(7-5-11)20-9-8-18-15(20)22/h4-7,13H,8-9H2,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFQCGQVXMLJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=CC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。